molecular formula C17H15F6NO B8427463 (4-Trifluoromethoxybenzyl)[2-(3-trifluoromethylphenyl)ethyl]amine

(4-Trifluoromethoxybenzyl)[2-(3-trifluoromethylphenyl)ethyl]amine

Cat. No. B8427463
M. Wt: 363.30 g/mol
InChI Key: RLMXPCNKDRGGSO-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

(4-trifluoromethoxy-benzyl)-[2-(3-trifluoromethyl-phenyl)-ethyl]-amine was synthesized in analogy to the above procedure using 1.232 g 4-(trifluoromethoxy)benzaldehyde (6.48 mmol) and 0.817 g 2-(3-trifluoromethyl-phenyl)-ethylamine (4.32 mmol), 1.31 g (83%) of a light yellow liquid were obtained. MS: 364 (M+H)+.

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1.[F:14][C:15]([F:26])([F:25])[C:16]1[CH:17]=[C:18]([CH2:22][CH2:23][NH2:24])[CH:19]=[CH:20][CH:21]=1>>[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][NH:24][CH2:23][CH2:22][C:18]2[CH:19]=[CH:20][CH:21]=[C:16]([C:15]([F:14])([F:25])[F:26])[CH:17]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.232 g
Type
reactant
Smiles
FC(OC1=CC=C(C=O)C=C1)(F)F
Step Two
Name
Quantity
0.817 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CCN)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(CNCCC2=CC(=CC=C2)C(F)(F)F)C=C1)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.